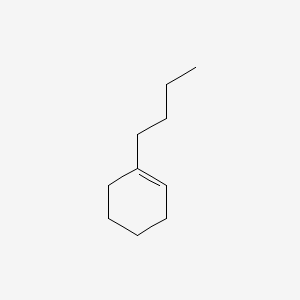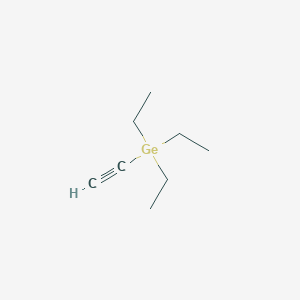
Germane, triethylethynyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Germane, triethylethynyl-: is an organogermanium compound with the molecular formula C8H16Ge . It is a colorless liquid with a boiling point of 70-71°C at 65 Torr and a density of 1.0241 g/cm³
准备方法
Synthetic Routes and Reaction Conditions: Germane, triethylethynyl- can be synthesized through the reaction of germanium tetrachloride with triethylacetylene in the presence of a suitable catalyst. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of germane, triethylethynyl- involves the reduction of germanium tetrachloride with a reducing agent such as lithium aluminum hydride. This method is preferred due to its efficiency and scalability .
化学反应分析
Types of Reactions: Germane, triethylethynyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form germanium dioxide.
Reduction: It can be reduced to form germane (GeH4).
Substitution: It can undergo substitution reactions to form different organogermanium compounds.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Commonly uses reducing agents like lithium aluminum hydride.
Substitution: Often involves halogenating agents or organometallic reagents.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2)
Reduction: Germane (GeH4)
Substitution: Various organogermanium compounds depending on the substituents used.
科学研究应用
Chemistry: Germane, triethylethynyl- is used as a precursor in the synthesis of other organogermanium compounds. It is also utilized in the study of germanium chemistry and its reactivity .
Biology and Medicine: Research is ongoing to explore the potential biological activities of germane, triethylethynyl- and its derivatives. Some studies suggest that organogermanium compounds may have therapeutic properties .
Industry: In the industrial sector, germane, triethylethynyl- is used in the production of semiconductors and other electronic materials. Its unique properties make it valuable in the fabrication of advanced electronic devices .
作用机制
The mechanism by which germane, triethylethynyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
相似化合物的比较
Germane (GeH4): A simpler hydride of germanium.
Digermane (Ge2H6): A compound with two germanium atoms.
Germanium dioxide (GeO2): An oxide of germanium.
Uniqueness: Germane, triethylethynyl- is unique due to its triethylethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
属性
CAS 编号 |
6228-96-2 |
|---|---|
分子式 |
C8H16Ge |
分子量 |
184.84 g/mol |
IUPAC 名称 |
triethyl(ethynyl)germane |
InChI |
InChI=1S/C8H16Ge/c1-5-9(6-2,7-3)8-4/h1H,6-8H2,2-4H3 |
InChI 键 |
LNLMTHSXAVJXEZ-UHFFFAOYSA-N |
规范 SMILES |
CC[Ge](CC)(CC)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



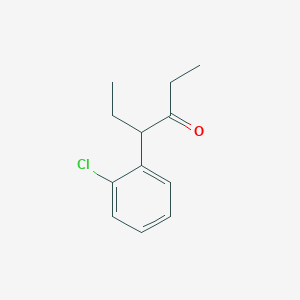
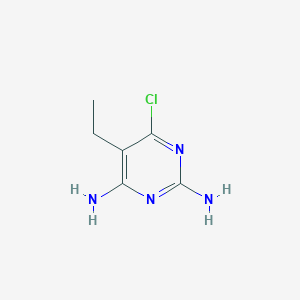
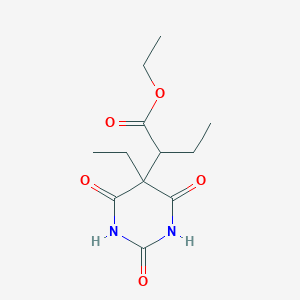
![N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide](/img/structure/B14737459.png)
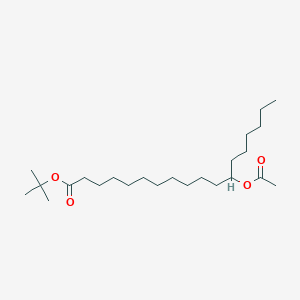
![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)
![1-[(3S,5R,8R,9S,10R,13R,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14737481.png)
![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)

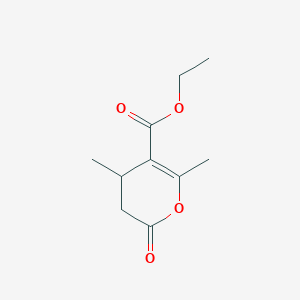
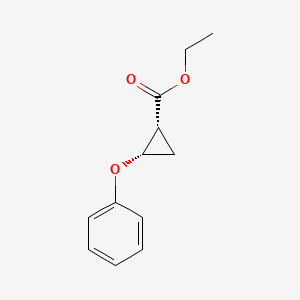
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
